Tetrakis(4-vinylphenyl)methane
Description
Historical Context of Tetrafunctional Monomers in Polymer Science
The journey of polymer science began with the recognition of polymers as long-chain macromolecules rather than mere aggregates of smaller molecules, a concept championed by Hermann Staudinger in the 1920s. azom.com This macromolecular theory laid the groundwork for understanding the unique properties of natural polymers like rubber and cellulose. azom.com The term "polymer" itself was coined in the 1830s by Jöns Jacob Berzelius. azom.com The subsequent era, particularly the 1930s and 1940s, marked a golden age for synthetic polymers, with Wallace H. Carothers' systematic research at DuPont leading to the creation of nylon and establishing the principles of condensation polymerization. azom.comkharagpurcollege.ac.in
Early polymer synthesis primarily focused on linear or branched structures formed from monofunctional or difunctional monomers. The introduction of polyfunctional monomers, particularly those with three or more reactive sites, was a pivotal development. These monomers enabled the formation of cross-linked, three-dimensional networks, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance. futurelearn.com
Tetrafunctional monomers, possessing four reactive groups, represent a specific and powerful class within this group. An early and common example is pentaerythritol (B129877), which has been used extensively to create condensation polymers like polyesters for varnishes, plasticizers, and electrical insulators. lookchem.com The ability of monomers with three or more functional groups to form extensive 3D networks is fundamental to creating materials like viscous polymer gels and for strengthening polymer chains through cross-linking. futurelearn.com This historical progression from linear to complex, networked polymers set the stage for the development and utilization of highly specialized tetrafunctional monomers like tetrakis(4-vinylphenyl)methane.
Significance of this compound as a Multifunctional Building Block
This compound, also known as tetrastyrylmethane (TSM), holds considerable significance as a multifunctional building block due to its tetrahedral geometry and the reactivity of its four vinyl groups. lookchem.comsigmaaldrich.com This unique structure allows it to act as a "super" cross-linking agent, capable of interconnecting up to four distinct polymer chains. lookchem.com This tetra-functionality can substantially alter the properties of polymers, such as styrene (B11656), when compared to those made with conventional bidentate (two-function) cross-linking agents. lookchem.com
The central sp³-hybridized carbon atom in the tetraphenylmethane (B1200815) core dictates a three-dimensional structure, which is instrumental in the synthesis of advanced materials. ossila.com Derivatives of tetraphenylmethane are crucial in creating porous organic materials with high surface areas and specific functionalities. For instance, functionalizing the phenyl groups with pinacolborane enables the synthesis of 3D Covalent Organic Frameworks (COFs) with high surface areas (e.g., 1553 m²/g) and significant hydrogen storage capacity. ossila.com
The versatility of the tetraphenylmethane core is further demonstrated by the variety of functional groups that can be attached to its phenyl rings. These derivatives serve as foundational components for a range of advanced materials:
Porous Aromatic Frameworks (PAFs): Tetrakis(4-bromophenyl)methane (B171993) is used to synthesize high-performance polymers like PAFs, which exhibit high stability and excellent gas adsorption properties for hydrogen, methane (B114726), and carbon dioxide. alfachemch.com
Electroactive Materials: Modifications of the core structure can yield electroactive materials with potential applications in electronic devices. alfachemch.com
Optoelectronic Materials: By attaching chromophores to the tetrahedral core, amorphous molecular solids suitable for optoelectronic applications can be designed. researchgate.net
Metal-Organic Frameworks (MOFs): The tetraphenylmethane scaffold is used to create ligands for organometallic polymers and MOFs, which are useful as adsorbents for gas separation. weizmann.ac.il
The table below summarizes key derivatives of the tetraphenylmethane core and their applications in materials science.
| Derivative Name | Functional Group | Key Application Area | Reference |
| This compound | Vinyl | Cross-linking agent in polymerization | lookchem.com |
| Tetrakis(4-bromophenyl)methane | Bromo | Synthesis of Porous Aromatic Frameworks (PAFs), Electroactive Materials | alfachemch.com |
| Tetrakis(4-formylphenyl)methane (B47715) | Formyl | Building block for Covalent Organic Frameworks (COFs) | cd-bioparticles.netbiosynth.com |
| Tetrakis(4-aminophenyl)methane (B1314661) | Amino | Linker for Covalent Organic Frameworks (COFs) | chemicalbook.comtcichemicals.com |
| Tetrakis(4-ethynylphenyl)methane (B1631557) | Ethynyl | Organic building block for synthesis | bldpharm.com |
| Tetrakis(thiophenol)methane | Thiol | Synthesis of reversible poly(disulfide) hyper-crosslinked polymers | researchgate.net |
| Tetrakis(4-iodophenyl)methane | Iodo | Intermediate in the synthesis of this compound | lookchem.comrsc.org |
| Tetrakis(4-tetrazolylphenyl)silane | Tetrazolyl | Linker in Metal-Organic Frameworks (MOFs), with silicon replacing the central carbon | rsc.org |
Scope of Academic Research on this compound
Academic research on this compound and its parent structure, tetraphenylmethane, is a dynamic and expanding field. The first reported synthesis of this compound highlighted its potential in radical polymerizations. lookchem.com Research has since branched out to explore the synthesis of numerous derivatives and their incorporation into a variety of complex materials.
A significant area of investigation is the use of tetraphenylmethane-based building blocks in the creation of porous materials. Researchers have synthesized a series of copolymerized porous organic frameworks (C-POFs) using monomers like tetrakis(4-bromophenyl)methane, demonstrating high physicochemical stability and large surface areas for gas adsorption. alfachemch.com The thermal stability of these derivatives has also been a subject of study, revealing their suitability for applications requiring high heat resistance, such as in the aerospace or automotive industries. alfachemch.com
The development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is another major focus. ossila.comresearchgate.net Studies have shown that by using tetrahedral linkers derived from tetraphenylmethane, it is possible to construct 3D COFs with high thermal stabilities (up to 500°C) and exceptionally high surface areas. researchgate.net Research has also explored the formal substitution of the central carbon atom with silicon, as in tetrakis(4-tetrazolylphenyl)silane, to uniquely influence the resulting MOF structure, increasing unit-cell volume and solvent-accessible void space. rsc.org
Furthermore, synthetic strategies are continuously being refined. Efficient methods are being developed to prepare tetraphenylmethane derivatives, including tetrakis(4-nitrophenyl)methane (B1336605) and tetrakis(4-aminophenyl)methane, which serve as precursors for more complex structures. unizar.es The use of "click chemistry" with precursors like tetrakis(4-azidophenyl)methane has enabled the synthesis of novel charged compounds for potential use in ion-exchange frameworks. unizar.es The optical properties of materials derived from tetrahedral oligo(phenylenevinylene) compounds based on a tetraphenylmethane core are also being investigated for their potential in optoelectronics. researchgate.net This broad scope of research underscores the compound's importance as a versatile platform for designing next-generation materials.
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-[tris(4-ethenylphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h5-24H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGMDUASGFGGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571317 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188647-25-8 | |
| Record name | 1,1',1'',1'''-Methanetetrayltetrakis(4-ethenylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10571317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetrakis 4 Vinylphenyl Methane and Its Derivatives
Established Synthetic Pathways for Tetrakis(4-vinylphenyl)methane
Multi-step Synthesis from Triphenylmethyl Chloride
A common and established pathway to this compound begins with the commercially available compound triphenylmethyl chloride (also known as trityl chloride). lookchem.comrsc.org The synthesis proceeds through several key intermediate compounds.
The initial step involves the reaction of triphenylmethyl chloride with aniline (B41778). lookchem.comrsc.org This mixture is heated to high temperatures (around 200-220°C) to form an intermediate which is then treated with acid. lookchem.comrsc.org The subsequent steps involve diazotization followed by a reduction reaction to yield the stable tetraphenylmethane (B1200815) core. lookchem.comrsc.org This core is then further functionalized to introduce the desired vinyl groups at the para-positions of each phenyl ring.
Key Intermediates in this compound Synthesis
The transformation of a simple starting material like triphenylmethyl chloride into the complex structure of this compound necessitates the formation of several stable, isolable intermediate compounds. These intermediates form the foundational core that is subsequently elaborated.
Tetraphenylmethane is the fundamental building block from which this compound and its derivatives are constructed. lookchem.comrsc.org Its synthesis from triphenylmethyl chloride involves a reaction with aniline, followed by diazotization of the resulting 4-tritylaniline (B1293856) intermediate and subsequent removal of the amino group. lookchem.comunizar.es An alternative historical synthesis developed by Moses Gomberg in 1898 involved reacting triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition to evolve nitrogen gas and form tetraphenylmethane. wikipedia.org The tetrahedral and rigid structure of tetraphenylmethane makes it an ideal scaffold for creating precisely oriented functional molecules. unizar.es
Table 1: Synthesis of Tetraphenylmethane from Triphenylmethyl Chloride
| Step | Reactants | Conditions | Product | Yield | Reference |
| 1 | Triphenylmethyl chloride, Aniline | Heat at 200-220°C | 4-Tritylaniline intermediate | Not specified | lookchem.comrsc.org |
| 2 | 4-Tritylaniline intermediate, Isopentyl nitrite (B80452), Hypophosphorous acid | H₂SO₄/EtOH, -10°C to reflux | Tetraphenylmethane | 80% (from the dried gray solid intermediate) | rsc.org |
To enable the addition of the vinyl groups, the phenyl rings of the tetraphenylmethane core must first be activated. One effective method is through iodination. Tetrakis(4-iodophenyl)methane is a key intermediate in the synthesis of this compound. lookchem.com It is synthesized by the direct iodination of tetraphenylmethane. lookchem.comias.ac.in This reaction is typically carried out using iodine in the presence of an oxidizing agent like bis(trifluoroacetoxy)iodobenzene in a solvent such as carbon tetrachloride. lookchem.com The resulting tetra-iodinated compound is a stable, crystalline solid that serves as a precursor for subsequent cross-coupling reactions. lookchem.comrsc.org The crystal structure of tetrakis(4-iodophenyl)methane has been analyzed, revealing a network structure. rsc.org
Table 2: Synthesis of Tetrakis(4-iodophenyl)methane
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Tetraphenylmethane | Iodine, Bis(trifluoroacetoxy)iodobenzene | Carbon tetrachloride, 50-60°C | Tetrakis(4-iodophenyl)methane | 56% | lookchem.com |
| Tetraphenylmethane | [(bistrifluroacetoxy)iodo] benzene, Iodine | CCl₄ | Tetrakis(4-iodophenyl)methane | 42% | ias.ac.in |
Similar to the iodo-derivative, tetrakis(4-bromophenyl)methane (B171993) is another crucial precursor for creating functionalized tetraphenylmethane structures. It is prepared by the direct bromination of tetraphenylmethane using elemental bromine. rsc.org This tetra-brominated core is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to introduce a vast array of functional groups. ias.ac.inresearchgate.net For instance, it can be reacted with various arylboronic acids to form new carbon-carbon bonds, leading to complex, functionalized tetrahedral molecules. ias.ac.inmdpi.com While it is a common precursor for many derivatives, the synthesis of the parent this compound has been explicitly detailed via the iodo-intermediate. lookchem.comresearchgate.net
Tetrakis(4-iodophenyl)methane as an Intermediate
Synthesis of Functionalized Tetraphenylmethane Derivatives for Advanced Construction
The true versatility of the tetraphenylmethane scaffold lies in the ability to introduce a wide range of functional groups onto the peripheral phenyl rings, typically using tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane as the starting point. This functionalization is key to designing materials for advanced applications, such as porous organic frameworks (POFs) for gas storage and separation. the-innovation.org
A powerful method for this purpose is the Suzuki-Miyaura cross-coupling reaction. ias.ac.in This reaction allows for the efficient formation of carbon-carbon bonds by coupling the halogenated tetraphenylmethane core with various boronic acids. For example, reacting tetrakis(4-iodophenyl)methane with 4-methylphenylboronic acid in the presence of a palladium catalyst yields tetrakis(4-methylphenyl)methane. ias.ac.in
Heck coupling is another valuable tool, used to link the tetrahedral core to vinyl groups. researchgate.net Stilbenoid units, which are photoactive, have been attached to tetraphenylmethane cores using this methodology to create materials for optoelectronic applications. researchgate.net
Furthermore, functional groups can be introduced at an earlier stage of the synthesis. By starting with a substituted aniline instead of aniline in the initial reaction with triphenylmethanol, one can produce a tetrakis(4-functionalized phenyl)methane. the-innovation.org This "bottom-up" approach has been used to create tetraphenylmethane derivatives bearing methyl, hydroxymethyl, and phthalimidomethyl groups, which were then used to build functionalized porous frameworks. the-innovation.org These modifications allow for the tuning of properties, such as surface area and adsorption capacity, for specific applications. the-innovation.org
Synthesis of Tetrakis(4-hydroxyphenyl)methane
Tetrakis(4-hydroxyphenyl)methane is a key intermediate for various functionalized tetraphenylmethane derivatives. An efficient synthesis route that avoids chromatographic purification has been developed. cdnsciencepub.com
The synthesis starts from tetrakis(4-methoxyphenyl)methane. This precursor is treated with a solution of boron tribromide in dichloromethane. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Following this, the reaction is quenched, and the product is extracted. Recrystallization from a suitable solvent system like ethyl acetate-hexane yields tetrakis(4-hydroxyphenyl)methane as a colorless solid in good yield. cdnsciencepub.com
Table 1: Synthesis of Tetrakis(4-hydroxyphenyl)methane
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|
Synthesis of Tetrakis(4-formylphenyl)methane (B47715) as COF Linkers
Tetrakis(4-formylphenyl)methane is a valuable tetrahedral linker for the construction of three-dimensional (3D) Covalent Organic Frameworks (COFs). mdpi.comrsc.org Its synthesis begins with the bromination of tetraphenylmethane to produce tetrakis(4-bromophenyl)methane. rsc.org This is followed by a lithiation reaction using butyllithium (B86547) and subsequent formylation with N,N-dimethylformamide (DMF). cdnsciencepub.com
An alternative and efficient method involves the oxidation of tetrakis[(4-hydroxymethyl)phenyl]methane using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). cdnsciencepub.com This tetra-aldehyde is a key building block for creating porous imine-linked networks and other 3D COFs. mdpi.com
Table 2: Synthesis of Tetrakis(4-formylphenyl)methane
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| Tetrakis(4-bromophenyl)methane | 1. Butyllithium 2. DMF | - | cdnsciencepub.com |
Synthesis of Tetrakis[(4-hydroxymethyl)phenyl]methane
The synthesis of tetrakis[(4-hydroxymethyl)phenyl]methane is achieved through the reduction of tetrakis(4-formylphenyl)methane. cdnsciencepub.comcdnsciencepub.com This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at a low temperature. cdnsciencepub.com The product, a colorless solid, is obtained in high yield after recrystallization. cdnsciencepub.com This tetra-alcohol serves as a precursor for other important derivatives like tetrakis[(4-chloromethyl)phenyl]methane. cdnsciencepub.com
Table 3: Synthesis of Tetrakis[(4-hydroxymethyl)phenyl]methane
| Starting Material | Reagent | Solvent | Yield | Reference |
|---|
Synthesis of Tetrakis(thiophenol)methane for Hyper-crosslinked Polymers
Tetrakis(thiophenol)methane is a key monomer for creating hyper-crosslinked polymers (HCPs) through various sulfur-related chemical reactions. researchgate.net The synthesis of this compound can be achieved from tetrakis(4-bromophenyl)methane in a two-step process. The first step involves a nucleophilic substitution reaction in dimethylacetamide, followed by a reduction step. researchgate.net This method provides high yields and is suitable for gram-scale synthesis under mild conditions. researchgate.net These HCPs have shown potential in applications such as gas sorption. researchgate.net
Table 4: Synthesis of Tetrakis(thiophenol)methane
| Starting Material | Key Steps | Application | Reference |
|---|
Synthesis of Tetrakis(4-phenylboronic acid)methane
Tetrakis(4-phenylboronic acid)methane is a crucial building block for the synthesis of 3D COFs. researchgate.net A common synthetic route starts from tetrakis(4-bromophenyl)methane. researchgate.net The process involves a lithium-halogen exchange using butyllithium at low temperatures, followed by the addition of triisopropyl borate. The final step is hydrolysis with aqueous hydrochloric acid to yield the desired tetrakis(4-phenylboronic acid)methane. researchgate.net This monomer can also be found as its pinacol (B44631) ester derivative, tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane. ossila.com These compounds are instrumental in Suzuki coupling reactions for the formation of porous organic polymers. rsc.org
Table 5: Synthesis of Tetrakis(4-phenylboronic acid)methane
| Starting Material | Reagents | Key Intermediate | Application | Reference |
|---|
Synthesis of Tetrakis(4-nitrophenyl)methane (B1336605) for Azo-POFs
Tetrakis(4-nitrophenyl)methane is a precursor for the synthesis of azo-linked porous organic frameworks (Azo-POFs). The synthesis involves the nitration of tetraphenylmethane. rsc.orgrsc.org This is achieved by treating tetraphenylmethane with fuming nitric acid at low temperatures. rsc.orgrsc.org Acetic anhydride (B1165640) and glacial acetic acid are subsequently added to the reaction mixture. rsc.orgrsc.org The resulting yellow solid is then washed and dried to yield tetrakis(4-nitrophenyl)methane. rsc.org This polynitro compound can then be used in reductive homocoupling reactions to form Azo-POFs. rsc.orgkaist.ac.kr
Table 6: Synthesis of Tetrakis(4-nitrophenyl)methane
| Starting Material | Reagents | Yield | Application | Reference |
|---|
Synthesis of Tetrakis(4-ethynylphenyl)methane (B1631557)
Tetrakis(4-ethynylphenyl)methane is a versatile building block for constructing porous hyper-crosslinked polymers and conjugated microporous polymers (CMPs). researchgate.netsemanticscholar.org The synthesis starts from tetrakis(4-bromophenyl)methane. rsc.org A Sonogashira coupling reaction is employed, reacting the bromo-derivative with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org The resulting trimethylsilyl-protected compound is then deprotected using a base like potassium carbonate in a mixture of THF and methanol to afford tetrakis(4-ethynylphenyl)methane. rsc.org
Table 7: Synthesis of Tetrakis(4-ethynylphenyl)methane
| Starting Material | Key Reaction | Catalyst/Reagents | Application | Reference |
|---|
Optimization of Reaction Conditions and Synthetic Efficiency in this compound Derivatives
The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize yields and purity. Research has focused on refining parameters such as temperature, solvent, catalyst loading, and reaction time for various derivatization strategies.
A key precursor for many derivatives is tetrakis(4-aminophenyl)methane (B1314661), which is typically synthesized by the reduction of tetrakis(4-nitrophenyl)methane. The efficiency of this reduction has been a subject of optimization. For instance, in the hydrogenation of tetrakis(4-nitrophenyl)methane using a Palladium on carbon (Pd/C) catalyst, initial attempts with one equivalent of the catalyst did not lead to a successful reaction. unizar.es To achieve a quantitative yield, the reaction required four equivalents of the catalyst, highlighting the importance of catalyst loading in driving the conversion. unizar.es Another method involves using hydrazine (B178648) monohydrate with a Raney nickel catalyst, which has been reported to produce yields of 61.3% after three hours under reflux conditions. smolecule.com The nitration of tetraphenylmethane itself requires careful temperature control; keeping the reaction mixture at -10°C is crucial to prevent multiple substitutions on the aromatic rings, affording the desired tetrakis(4-nitrophenyl)methane in a 40% yield. unizar.esrsc.org
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a prominent method for derivatizing azide-functionalized tetraphenylmethane cores. unizar.essmolecule.com The synthesis of tetrakis(4-azidophenyl)methane from the corresponding amine via a diazonium intermediate is performed at 0°C to manage the risks associated with sodium azide. unizar.es The subsequent click reactions require optimization to achieve full conversion. For certain derivatives, both temperature and reaction time have been adjusted to ensure the reaction goes to completion. unizar.es Solubility of the final product can also be a challenge, sometimes necessitating a change in the counter-ion of the reacting species to obtain a soluble product. unizar.es
The choice of solvent has been shown to be a critical parameter in optimizing the efficiency of four-fold click reactions with tetraazido cores. As demonstrated in the synthesis of a triazole derivative, switching the solvent system from tert-butanol/water to DMSO/water dramatically increased the yield from 0% to 99%. psu.edu
Table 1: Effect of Solvent on Four-Fold Click Reaction Yield psu.edu Data based on the reaction of an adamantane-based tetraazide core with phenylacetylene.
| Entry | Reactant Core | Solvent System | Product | Yield (%) |
| 1 | Methane-based tetraazide | t-BuOH/H₂O | 1a | 97 |
| 2 | Adamantane-based tetraazide | t-BuOH/H₂O | 2a | 0 |
| 3 | Adamantane-based tetraazide | DMSO/H₂O | 2a | 99 |
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are widely used to synthesize derivatives from halogenated tetraphenylmethane precursors like tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane. researchgate.netmdpi.com The yield of these reactions can be highly dependent on the nature of the substituents on the coupling partners. For example, in the synthesis of derivatives with extended conjugation, the reaction of tetrakis(4-iodophenyl)methane with 1-(4'-tert-butylstyryl)-4-(4'-vinylstyryl)benzene resulted in a low yield of 20%. researchgate.net However, by using a more soluble analogue, 1-(3',5'-di-tert-butylstyryl)-4-(4'-vinylstyryl)benzene, a similar derivative was prepared in a much-improved yield of 80%. researchgate.net The introduction of alkoxy substituents has also been employed to increase solubility and improve yields, with one such derivative being formed in 73% yield. researchgate.net
Table 2: Yield Comparison in the Synthesis of Conjugated Derivatives via Coupling Reactions researchgate.net
Mechanistic Investigations of Derivatization Reactions
The derivatization of the this compound scaffold and its precursors involves a variety of reaction mechanisms that are foundational to synthetic organic chemistry.
The synthesis of tetrakis(4-azidophenyl)methane from tetrakis(4-aminophenyl)methane proceeds through the formation of a diazonium ion. unizar.es In this diazotization reaction, the primary amino groups react with a source of nitrous acid (generated in situ from sodium nitrite and an acid) to form a tetra-diazonium salt. This intermediate is then treated with sodium azide, which acts as a nucleophile to displace the dinitrogen gas, resulting in the formation of the tetra-azide compound. unizar.espsu.edu
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are pivotal in creating carbon-carbon bonds to the tetraphenylmethane core. researchgate.netmdpi.comresearchgate.net
Heck Reaction: This mechanism is utilized for aryl vinylations. For example, the synthesis of tetrakis[(hetero)phenanthryl]methanes begins with a Heck reaction between tetrakis(p-iodophenyl)methane and a vinyl-substituted arene. researchgate.net The generally accepted mechanism involves the oxidative addition of the aryl halide (Ar-I) to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-Ar bond. A subsequent β-hydride elimination step releases the vinylated product and regenerates the palladium catalyst.
Suzuki Coupling: This reaction couples an organoboron species with an organohalide. It has been used to react tetrakis(4-bromophenyl)methane with boronic acids to generate more complex structures. researchgate.netmdpi.com The catalytic cycle typically involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It has been employed to link ethynylphenyl porphyrins to a tetrakis(4-iodophenyl)methane core, creating nonconjugated oligomers. mdpi.com The mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, alongside a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.
Further derivatization can be achieved through subsequent reactions on the newly introduced functional groups. One notable example is an oxidative photocyclization. Following a Heck vinylation, the resulting tetrakis[β-(aryl)-p-styryl]methanes can undergo this cyclization to produce tetrakis[(hetero)phenanthryl]methanes. researchgate.net
Electrochemical studies have also shed light on the reactivity and stability of these derivatives. Cyclic voltammetry experiments on electron-rich derivatives, such as those containing dimethylamino groups, have revealed a rapid, cooperative oxidative fragmentation mechanism. researchgate.net Upon anodic oxidation, for example, tetrakis(4-N,N-dimethylaminophenyl)methane is known to fragment, yielding stable, colored species like crystal violet. researchgate.net This indicates that the tetrahedral core can facilitate electronic communication between the peripheral functional groups, leading to unique decomposition pathways under electrochemical stress.
Polymerization and Cross Linking Chemistry of Tetrakis 4 Vinylphenyl Methane
Fundamental Principles of Polymerization with Tetrafunctional Vinyl Monomers
Tetrafunctional vinyl monomers are a class of compounds characterized by the presence of four vinyl (-CH=CH₂) groups within a single molecule. The core principle behind their use in polymerization is the ability to form highly cross-linked, three-dimensional networks. Unlike linear polymers which consist of long chains, or networks formed from bifunctional cross-linkers that connect two chains, tetrafunctional monomers act as central nodes from which four polymer chains can propagate.
During polymerization, typically initiated by radicals, each of the four vinyl groups can react and become part of a growing polymer chain. This multi-directional growth leads to the rapid formation of a rigid, covalently bonded, three-dimensional structure. The resulting materials are often characterized by high thermal stability, mechanical strength, and insolubility. The density and properties of the final network can be tailored by controlling the concentration of the tetrafunctional monomer in a copolymerization reaction. Methane (B114726), due to the absence of reactive functional groups, can contribute to highly crosslinked structures in plasma polymerization. mst.edu
Tetrakis(4-vinylphenyl)methane as an Advanced Cross-linking Agent
This compound (TSM), also known as tetrastyrylmethane, is recognized for its potential in radical polymerizations. lookchem.com Its structure, featuring a central methane core with four radiating vinylphenyl arms, makes it a "super" cross-linker. lookchem.com This tetrafunctionality allows for the interconnection of as many as four distinct polymer chains at a single TSM nucleus. lookchem.com This capability can substantially alter the properties of polymers compared to those made with conventional cross-linking agents. lookchem.com The rigid structure of the cross-linker is critical for creating micropores and stabilizing mesopores in the resulting polymer. rsc.org
Mechanism of Radical Polymerization Cross-linking
In a radical polymerization process, an initiator generates free radicals that react with the vinyl groups of monomer units to start polymer chain growth. When this compound is present, its vinyl groups can participate in this process. The mechanism proceeds as follows:
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals.
Chain Initiation: A primary radical adds to the vinyl group of a primary monomer (like styrene) or one of the vinyl groups on the TSM molecule, creating a new, larger radical.
Propagation: The newly formed radical adds to other monomer molecules, propagating the polymer chain.
Cross-linking: A growing polymer chain radical can add to one of the unreacted vinyl groups on a TSM molecule that is already incorporated into another polymer chain. Alternatively, a radical centered on a TSM unit can initiate the growth of a new chain.
Network Formation: As this process continues, the TSM molecules act as junction points, covalently linking four separate polymer chains. This leads to the formation of an extensive three-dimensional network, ultimately resulting in a gelled and insoluble material. lookchem.com
Enhanced Network Formation in Styrenic and Conjugated Alkene Systems
The use of this compound, even at low concentrations, is particularly advantageous as a cross-linking agent during the polymerization of styrene (B11656) and other conjugated alkenes. lookchem.com Its structural compatibility with styrenic monomers allows for efficient incorporation into the growing polystyrene chains. The result is a polymer network with significantly enhanced properties.
The ability to connect four chains per molecule leads to a higher cross-link density compared to traditional cross-linkers. This enhanced network formation can lead to materials with improved thermal stability and mechanical properties. In the context of creating porous polymers, the use of multi-vinyl cross-linkers like TSM in copolymerization with styrene can lead to the formation of hierarchically porous polymers with both mesopores and micropores. rsc.org The rigid, conjugated structure of the cross-linker is crucial for creating and stabilizing these porous architectures. rsc.org
Comparative Analysis with Conventional Bifunctional and Trifunctional Cross-linkers
The effectiveness of this compound as a cross-linker becomes evident when compared to more conventional bifunctional and trifunctional agents.
| Feature | Bifunctional Cross-linker (e.g., Divinylbenzene) | Trifunctional Cross-linker (e.g., 1,3,5-Tris(4-vinylphenyl)benzene) | Tetrafunctional Cross-linker (this compound) |
| Functionality | 2 | 3 | 4 |
| Max Chains Linked | 2 | 3 | 4 lookchem.com |
| Network Structure | Forms simple cross-links between two polymer chains. | Creates a more complex, branched network structure. | Generates a highly dense, 3D network with a central tetrahedral node. lookchem.com |
| Cross-linking Efficiency | Standard | High | Very High lookchem.com |
| Impact on Polymer | Increases molecular weight and viscosity, leading to gelation. | Induces gelation at lower concentrations than bifunctional agents. | Substantially alters polymer properties, creating rigid, infusible resins even at low levels. lookchem.com |
Bifunctional cross-linkers like divinylbenzene (B73037) are the standard for creating cross-linked polymers such as polystyrene resins. Trifunctional monomers, such as 1,3,5-tris(4-vinylphenyl)benzene, offer a higher degree of branching. However, the tetrafunctional nature of TSM provides the potential for creating "super" cross-linked materials, where each molecule acts as a significant reinforcing point in the polymer architecture, a role analogous to that of pentaerythritol (B129877) tetramethacrylate in other polymer systems. lookchem.com
Homopolymerization Pathways and Resulting Resin Architectures
The homopolymerization of this compound, where TSM is the sole monomer, would likely lead to the formation of a highly cross-linked, infusible, and insoluble resin. lookchem.com Due to the high functionality of the monomer, polymerization would rapidly create a single, giant macromolecule with a dense three-dimensional network structure.
The resulting resin architecture would be a rigid organic framework built from tetrahedral C(C₆H₄-)₄ nodes connected through polymethylene chains. This structure is analogous to hyper-crosslinked polymers derived from other tetrahedral monomers, such as tetrakis(thiophenol)methane, which also form three-dimensional homopolymers. researchgate.net These materials are typically insoluble in all common solvents due to their covalently bonded, networked nature. researchgate.net
Controlled Polymerization Strategies Utilizing this compound
While conventional free-radical polymerization of TSM leads to insoluble, highly cross-linked networks, controlled polymerization techniques offer a pathway to more defined polymer architectures. lookchem.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is one such strategy that has been successfully employed with multi-vinyl cross-linkers and styrene. rsc.org
By using RAFT copolymerization, it is possible to exert control over the polymerization process. This methodology can be used to create cross-linked block polymer precursors with specific morphologies. rsc.org For instance, the RAFT copolymerization of styrene and a multi-vinyl cross-linker in the presence of a macro-chain transfer agent can result in microphase separation, producing well-defined microdomains. rsc.org Applying such controlled strategies to this compound could allow for the synthesis of advanced materials with precisely engineered network structures, such as hierarchically porous polymers where the high cross-linking density imparted by the TSM units stabilizes the porous framework. rsc.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Copolymerization for Microporous Structures
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a sophisticated method of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgsigmaaldrich.com When used in the copolymerization of multi-vinyl cross-linkers like this compound, RAFT offers a powerful strategy for creating well-defined, porous polymer structures.
A novel methodology for generating micropores within hierarchically porous polymers involves the RAFT copolymerization of conjugated multi-vinyl cross-linkers with monomers such as styrene. rsc.org In this approach, the polymerization is conducted using a macro-chain transfer agent, for instance, polylactide. rsc.org During the polymerization process, spontaneous microphase separation takes place, leading to the formation of cross-linked block polymer precursors. These precursors exhibit a bicontinuous morphology, which is composed of distinct microdomains of the sacrificial polymer (polylactide) and the cross-linked polystyrene. rsc.org
The subsequent removal of the sacrificial polylactide domain, typically through etching, results in the creation of hierarchically porous polymers. rsc.org The rigidity and high cross-linking density imparted by the conjugated structure of the cross-linker are crucial for both the formation of micropores and the stabilization of the larger mesopores that are templated by the polylactide microdomains. rsc.org While research has demonstrated this effect with cross-linkers like 1,3,5-tris(4-vinylphenyl)benzene and tetrakis(4-vinylbiphenyl)methane, the principle directly applies to this compound due to its similar multi-vinyl, rigid structure. rsc.org
Table 1: Key Components in RAFT Copolymerization for Porous Structures
| Component | Role | Example |
|---|---|---|
| Monomer | Forms the main polymer backbone | Styrene |
| Cross-linker | Creates a rigid, porous network | This compound |
| Macro-CTA | Templates the porous structure | Polylactide |
Dispersion Polymerization for Morphology Control in Microsphere Synthesis
Dispersion polymerization is a widely used technique for producing micron-sized, monodisperse polymer particles. scispace.comresearchgate.net The method involves polymerizing a monomer in a solvent that dissolves the monomer and the initiator but not the resulting polymer. A stabilizer is used to control particle growth and prevent aggregation. The morphology of the resulting microspheres can be precisely controlled by manipulating various reaction parameters.
In the synthesis of functional microspheres, a cross-linking agent is essential for maintaining the structural integrity and morphology of the particles. This compound, with its four vinyl groups, can serve as a potent cross-linker. The synthesis of morphology-controlled microspheres has been demonstrated using a two-step dispersion polymerization process. mdpi.com This process typically involves a primary monomer (like styrene), a stabilizer, a functional comonomer, and a cross-linking agent (such as divinylbenzene). mdpi.com
The final morphology of the microspheres is highly dependent on the concentrations of the cross-linker and other functional monomers. For example, by adjusting the concentration of the cross-linker and a functional monomer, morphologies can be tuned from spherical to more complex shapes like apple-shaped or red blood cell-like structures. mdpi.com An increase in the cross-linker concentration can lead to more defined and stable structures. The use of a tetra-functional cross-linker like this compound would be expected to produce highly stable, cross-linked microspheres, potentially at lower concentrations compared to traditional bi-functional cross-linkers.
Table 2: Influence of Reaction Parameters on Microsphere Morphology in Dispersion Polymerization
| Parameter Varied | Observed Effect on Morphology | Reference |
|---|---|---|
| Cross-linker Concentration | Affects the stability and shape of the final particles. Higher concentrations can lead to different morphologies. | mdpi.com |
| Functional Monomer Conc. | Can alter the critical chain length of the polymer, causing changes from spherical to non-spherical shapes. | mdpi.com |
| Solvent Composition | The choice of solvent or solvent blend can impact particle size and polydispersity. | scispace.com |
Rational Design and Synthesis of Porous Organic Frameworks Pofs and Covalent Organic Frameworks Cofs Derived from Tetrakis 4 Vinylphenyl Methane
Significance of Tetrahedral Nodes in Constructing Microporous and Mesoporous Frameworks
Tetrahedral building units are fundamental in the synthesis of porous materials due to their ability to form robust, three-dimensional, and non-interpenetrating networks. acs.orgworldscientific.com The specific geometry of these nodes, with four connection points extending towards the vertices of a tetrahedron, promotes the formation of highly cross-linked structures. acs.org This high degree of cross-linking is essential for creating materials with significant porosity and stability. acs.orgrsc.org
The rigidity of tetrahedral building blocks, particularly those based on aromatic compounds, helps prevent the dense packing and structural collapse that can occur with more flexible or planar monomers. acs.org This leads to the formation of permanent micropores and, in some cases, mesopores, which are crucial for applications such as gas storage and separation. worldscientific.comberkeley.edu For instance, computational studies have shown that linking tetrahedral nodes with phenyl rings can produce architectures with theoretical surface areas ranging from 2,000 to 6,000 m²/g. nih.gov The use of tetrahedral building blocks often results in frameworks with higher surface areas compared to those constructed from planar units. acs.org This is attributed to the creation of intersecting channels and a greater degree of interconnectivity within the material. acs.orgresearchgate.net
Synthesis of Porous Aromatic Frameworks (PAFs) from Tetrakis(4-bromophenyl)methane (B171993)
Porous Aromatic Frameworks (PAFs) are a class of porous materials known for their large surface areas, exceptional stability, and diverse structures, constructed from organic building blocks via irreversible cross-coupling reactions. nih.gov Tetrakis(4-bromophenyl)methane serves as a quintessential tetrahedral building block for creating highly porous 3D networks. acs.orgrsc.org The groundbreaking PAF-1, for example, was synthesized using this monomer and exhibited an exceptionally high surface area. nih.govunt.edu
The Yamamoto-type Ullmann cross-coupling reaction is a highly effective method for synthesizing PAFs from halogenated aromatic compounds. researchgate.netresearchgate.net This reaction, catalyzed by a nickel(0) complex, facilitates the homocoupling of aryl halides to form strong carbon-carbon bonds. rsc.orgunt.edu In the synthesis of the notable PAF-1, tetrakis(4-bromophenyl)methane undergoes self-condensation in the presence of a catalyst system, typically involving bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)2]) and 2,2'-bipyridyl in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. rsc.orgunt.edu
This irreversible coupling reaction is advantageous for creating robust and chemically stable frameworks. rsc.org The resulting materials, such as PAF-1, are insoluble in common organic solvents and demonstrate remarkable thermal stability. rsc.orgunt.edu The conditions of the Yamamoto coupling, including solvent, catalyst, and temperature, can significantly influence the properties of the final polymer network. rsc.orgrsc.org While effective, the high cost of the [Ni(cod)2] catalyst has prompted research into more economical alternatives, such as in situ reduction of Ni(II) salts. researchgate.net
Architectural control in porous frameworks allows for the fine-tuning of properties like pore size and surface area. Copolymerization is a key strategy to achieve this. By introducing a second, different monomer (a linear linker, for example) to react with the tetrahedral tetrakis(4-bromophenyl)methane, the resulting network's architecture can be systematically varied. researchgate.net
For instance, the Suzuki coupling reaction, a versatile cross-coupling method, has been used to copolymerize tetrakis(4-bromophenyl)methane with diboronic acids. nih.govrsc.org This approach led to the synthesis of PAF-11, where the diboronic acid acts as a linker between the tetrahedral nodes. rsc.orgoaepublish.com The length and nature of this linker can be modified to control the pore dimensions and functionality of the resulting framework. nih.gov Similarly, Sonogashira-Hagihara coupling reactions between tetrakis(4-bromophenyl)methane and dialkyne linkers have been employed to create other PAFs with tailored structures. oaepublish.com This ability to mix and match building blocks provides a powerful tool for designing porous materials with specific properties for targeted applications. nih.govresearchgate.net
Table 1: Properties of Porous Aromatic Frameworks (PAFs) Synthesized from Tetrakis(4-bromophenyl)methane
| Framework | Reaction Type | Co-monomer/Linker | BET Surface Area (m²/g) | Key Properties | Reference |
|---|---|---|---|---|---|
| PAF-1 | Yamamoto Homocoupling | None | 5600 | Ultrahigh porosity, exceptional thermal and hydrothermal stability. | nih.govunt.edu |
| PAF-11 | Suzuki Coupling | 4,4'-Biphenyldiboronic acid | 952 | High chemical stability, high uptake of small aromatic molecules. | rsc.orgoaepublish.com |
| PAF-140 | Sonogashira-Hagihara Coupling | 1,4-Diethynylbenzene | - | Demonstrates utility of different coupling strategies for PAF synthesis. | oaepublish.com |
Yamamoto-type Ullmann Cross-coupling Reactions in PAF Synthesis
Covalent Organic Frameworks (COFs) from Tetrakis(4-formylphenyl)methane (B47715) and Analogues
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures formed through reversible condensation reactions. cd-bioparticles.netmdpi.com The tetrahedral building block, tetrakis(4-formylphenyl)methane, which features four aldehyde groups, is a versatile precursor for constructing 3D COFs. cd-bioparticles.netrsc.org These aldehyde groups can react with amine-containing linkers to form stable imine bonds, a common linkage in COF chemistry. mdpi.comlabinsights.nl
For example, the solvothermal Schiff-base condensation reaction between tetrakis(4-formylphenyl)methane and amine-functionalized porphyrins has been used to create 3D porphyrinic COFs. rsc.org These materials successfully integrate the porosity derived from the tetrahedral node with the functionality of the porphyrin unit, making them suitable for applications like electrocatalysis. rsc.org The crystalline nature of COFs allows for precise structural characterization and pre-design of pore environments. nih.gov
Multi-aldehyde linkers are crucial in COF synthesis as they act as the nodes or vertices of the framework. cd-bioparticles.net Monomers containing multiple aldehyde groups are among the most widely used in COF construction. cd-bioparticles.netcd-bioparticles.net The reaction of these aldehydes with multi-amine linkers via Schiff base chemistry results in imine-linked COFs that, while sometimes less crystalline than boronate ester-linked COFs, often exhibit excellent chemical stability. cd-bioparticles.netcd-bioparticles.net
The geometry of the multi-aldehyde linker dictates the topology of the resulting COF. Tetrahedral linkers like tetrakis(4-formylphenyl)methane are used to build 3D frameworks. mdpi.comcd-bioparticles.net The condensation of such tetrahedral building blocks with linear linkers can lead to highly interpenetrated or non-interpenetrated structures, depending on the length and rigidity of the linker. mdpi.com The versatility of aldehyde chemistry provides a powerful platform for synthesizing COFs with diverse and complex architectures for various applications. chemscene.com
Table 2: Examples of COFs Constructed Using Multi-Aldehyde Building Blocks
| Framework | Aldehyde Building Block | Amine Linker | Linkage | Key Feature | Reference |
|---|---|---|---|---|---|
| 3D-Por(Co/H)-COF | Tetra(4-formylphenyl)methane | Cobalt Porphyrin & Porphyrin | Imine | 3D framework with accessible active sites for electrocatalysis. | rsc.org |
| 3D COF-PI-1 | Pyromellitic dianhydride (forms imide with amine) | Tetra(4-aminophenyl)methane | Imide | Polyimide-based COF with a 4-fold interpenetrated net. | mdpi.com |
| 3D-TPB-COF-OMe | Substituted 1,2,4,5-tetrakis(4-formylphenyl)benzene | Tetra(p-aminophenyl)methane | Imine | 5-fold interpenetrated structure with a pts net topology. | nih.gov |
Hyper-crosslinked Polymers (HCPs) Derived from Tetrakis(thiophenol)methane
Hyper-crosslinked polymers (HCPs) are a class of amorphous porous materials typically synthesized through Friedel-Crafts alkylation or other irreversible bond-forming reactions. jcatalysis.com They are characterized by a high degree of cross-linking, which imparts permanent porosity. jcatalysis.com Tetrakis(thiophenol)methane, a tetrahedral monomer with four thiol (-SH) groups, is a versatile precursor for sulfur-based HCPs. researchgate.netrsc.org
Various sulfur-relevant chemical reactions can be used to generate 3D polymers from this monomer. rsc.orgrsc.org One approach involves the oxidation of the thiol groups to form disulfide bonds, creating a poly(disulfide) HCP. researchgate.net Another method is the thio-ether connection, where the thiol groups undergo a nucleophilic substitution reaction with di-iodo derivatives in the presence of a base. rsc.orgrsc.org A particularly effective strategy is the Thia-Michael addition reaction between tetrakis(thiophenol)methane and N-aryl-bismaleimide derivatives, which has produced HCPs with specific surface areas up to 1675 m²/g. rsc.orgresearchgate.net These sulfur-based HCPs are generally insoluble in common organic solvents and exhibit high thermal stability, often up to 500°C. rsc.orgresearchgate.net
Table 3: Synthesis and Properties of HCPs from Tetrakis(thiophenol)methane
| HCP Type | Reaction Type | Co-reactant | BET Surface Area (m²/g) | Key Properties | Reference |
|---|---|---|---|---|---|
| Poly(disulfide) HCP | Oxidation | None (self-condensation) | Non-porous | Insoluble, thermally stable. | researchgate.netrsc.org |
| Thio-ether HCP | Nucleophilic Substitution | Di-iodo derivatives | 177 | Insoluble, thermally stable. | rsc.orgrsc.org |
| Thia-Michael Addition HCP | Thia-Michael Addition | N-aryl-bismaleimide derivatives | Up to 1675 | High surface area, insoluble, high thermal stability (up to 500°C). | rsc.orgresearchgate.net |
Thia-Michael Addition Reactions for HCP Formation
The thia-Michael addition is a robust and efficient method for forming carbon-sulfur bonds, making it a valuable tool in polymer and materials science. srce.hr This reaction involves the conjugate addition of a sulfur nucleophile (a thiol) to an electron-deficient olefin, such as the vinyl groups present in tetrakis(4-vinylphenyl)methane. srce.hr The reaction can be catalyzed by both acids and bases and often proceeds under mild, solvent-free conditions, which is advantageous for producing hyper-crosslinked polymers (HCPs). srce.hrmdpi.com
The use of the thia-Michael addition to create HCPs from monomers like this compound offers a pathway to materials with tailored properties. The formation of the thioether linkage is typically efficient and can lead to high degrees of crosslinking, resulting in robust porous structures. The reaction's reversibility under certain conditions also introduces the potential for creating dynamic and adaptable networks. nih.gov
Disulfide and Thioether Linkages in Three-Dimensional HCP Architectures
Building upon the thia-Michael addition, the incorporation of disulfide and thioether linkages provides a versatile approach to constructing three-dimensional HCP architectures. Thioether linkages, formed through reactions like the thia-Michael addition, contribute to the robust and permanent porosity of the framework.
Disulfide bonds, on the other hand, introduce a dynamic component to the polymer network. These bonds can be reversibly cleaved and reformed under specific redox conditions. This "digestible" quality allows for the controlled degradation of the polymer, which can be useful for applications such as drug delivery or for analyzing the network structure. The combination of stable thioether crosslinks and reversible disulfide bonds within the same framework allows for the creation of materials with both permanent structural integrity and responsive characteristics.
Strategies for Tuning Crosslinking Degree and Digestible Crosslinkers in HCPs
The ability to control the degree of crosslinking is crucial for tailoring the properties of HCPs, such as their pore size, surface area, and mechanical strength. aps.org One strategy to achieve this is by adjusting the stoichiometry of the monomers during polymerization. For instance, in the reaction of this compound with a dithiol crosslinker, varying the ratio of these two components can modulate the density of crosslinks within the resulting network. science.gov
The concept of "digestible" or reversible crosslinkers offers another level of control over the network architecture. researchgate.net As mentioned, disulfide bonds are a prime example of such linkages. By incorporating a certain percentage of disulfide-containing crosslinkers alongside non-reversible crosslinkers, it is possible to create a framework that can be partially or fully de-crosslinked on demand. This approach not only allows for the tuning of the material's properties post-synthesis but also provides a method for breaking down the network to facilitate processing or recycling. aps.org
| Strategy | Description | Impact on HCP Properties |
| Monomer Stoichiometry | Adjusting the molar ratio of the tetrahedral monomer to the crosslinking agent. | Directly influences the crosslinking density, affecting pore size, surface area, and rigidity. |
| Digestible Crosslinkers | Incorporating reversible covalent bonds, such as disulfide linkages, into the polymer backbone. | Allows for controlled degradation or restructuring of the network, enabling applications in responsive materials and facilitating analysis. |
| Multi-arm Crosslinkers | Utilizing crosslinking agents with more than two reactive ends. aps.org | Can lead to more complex network topologies and potentially enhanced mechanical properties or self-healing capabilities. aps.org |
Alternative Linkage Chemistries for Framework Synthesis
Beyond thiol-based chemistries, a diverse array of polymerization reactions has been employed to construct porous frameworks from tetraphenylmethane-based building blocks. These alternative linkage strategies expand the scope of accessible network topologies and functionalities.
Sonogashira-Hagihara Polymerization with Ethynyl-Functionalized Tetraphenylmethanes
The Sonogashira-Hagihara cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, typically catalyzed by palladium and copper complexes. libretexts.org This reaction is widely used to synthesize conjugated polymers with extended π-systems. libretexts.org By using ethynyl-functionalized tetraphenylmethane (B1200815) derivatives, such as tetrakis(4-ethynylphenyl)methane (B1631557), it is possible to create highly rigid and porous frameworks with well-defined structures. tcichemicals.comlookchem.com
The resulting poly(phenyleneethynylene) networks often exhibit high thermal stability and permanent porosity, making them suitable for applications in gas storage and separation. The modular nature of the Sonogashira-Hagihara reaction also allows for the incorporation of various functional groups into the framework by modifying either the alkyne or the halide monomer.
Condensation Reactions with Boronic Acid Functionalized Tetraphenylmethanes
The condensation of boronic acids is a foundational reaction in the synthesis of COFs. numberanalytics.comrsc.org This reaction typically involves the self-condensation of boronic acids to form boroxine (B1236090) rings or the condensation with diols to form boronate esters. researchgate.net Tetraphenylmethane cores functionalized with four boronic acid groups have been used as tetrahedral building blocks to construct 3D COFs. flinders.edu.au
These boronic acid-based frameworks are known for their crystalline nature and high surface areas. The reversible nature of the boroxine and boronate ester linkages allows for error-correction during the synthesis, which contributes to the formation of highly ordered, crystalline materials.
Azo-POFs from Nitro-Substituted Tetraphenylmethane Precursors
Azo-linked porous organic frameworks (Azo-POFs) can be synthesized from nitro-substituted aromatic compounds through reductive coupling reactions. acs.org For example, a tetraphenylmethane precursor bearing four nitro groups can be subjected to reductive conditions, often using a reducing agent like sodium borohydride (B1222165), to form azo linkages (-N=N-) between the monomers. researchgate.net
This method provides a straightforward route to nitrogen-rich porous polymers. researchgate.net The resulting Azo-POFs often exhibit high chemical stability and significant porosity. The presence of the azo groups can also impart interesting electronic and photoresponsive properties to the materials, making them candidates for applications in sensing and catalysis. acs.org
| Linkage Chemistry | Monomer Functionality | Resulting Framework Type | Key Features |
| Sonogashira-Hagihara | Ethynyl and Halide | Conjugated Microporous Polymer | High rigidity, extended π-conjugation, thermal stability. libretexts.org |
| Boronic Acid Condensation | Boronic Acid | Covalent Organic Framework (COF) | Crystalline, high surface area, reversible linkage formation. rsc.org |
| Azo Coupling | Nitro | Azo-Porous Organic Framework (Azo-POF) | Nitrogen-rich, chemically stable, potential for photoactivity. acs.org |
Advanced Post-Synthetic Modification and Functionalization of Porous Organic Frameworks
The strategic design of Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs) often involves planning for future functionalities. Post-synthetic modification (PSM) has emerged as a powerful and versatile strategy to introduce new chemical groups and enhance the properties of these materials after the initial framework has been constructed. nih.govrsc.org This approach circumvents the challenges associated with the direct synthesis of functionalized frameworks, where the desired functional groups might not be stable under the conditions required for framework formation. rsc.org By incorporating robust, reactive handles into the framework's building blocks, a platform is created for a wide array of subsequent chemical transformations.
Frameworks derived from This compound are prime candidates for PSM. The tetrahedral core of this monomer provides a rigid, three-dimensional building block essential for creating robust, porous structures. Crucially, the four pendant vinyl groups are readily accessible on the pore surfaces of the resulting POF or COF and serve as reactive sites for a variety of covalent modifications. The vinyl group's reactivity is well-suited for highly efficient "click chemistry" reactions, which proceed under mild conditions, ensuring the integrity of the parent framework is maintained. nih.gov
Thiol-Ene Click Chemistry: A Gateway to Diverse Functionalities
The most prominent PSM strategy for vinyl-functionalized frameworks is the thiol-ene click reaction. nih.gov This reaction involves the addition of a thiol (R-SH) across the vinyl group's carbon-carbon double bond, typically initiated by UV light or thermal energy. Current time information in Bangalore, IN.rsc.org Its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal tool for modifying the intricate pore structures of POFs and COFs without compromising their crystallinity or porosity. nih.govjiangnan.edu.cn
Research on vinyl-functionalized COFs has demonstrated the successful grafting of various thiol-containing molecules, thereby introducing new functionalities. For instance, a vinyl-functionalized COF, designated COF-V, was successfully modified with 1,2-ethanedithiol. nih.gov This reaction grafted both thioether and free thiol groups onto the pore walls, significantly enhancing the material's affinity for heavy metal ions. nih.gov
Table 1: Functionalization of Vinyl-Modified Frameworks via Thiol-Ene Reaction
| Reagent | Target Functionality | Resulting Property | Reference |
|---|---|---|---|
| 1,2-Ethanedithiol | Thioether and Thiol Groups | Heavy Metal Ion Adsorption | nih.gov |
| (R)/(S)-N-(2-mercaptoethyl)-2-phenylpropanamide | Chiral Amide Groups | Chiral Separation | jiangnan.edu.cn |
In a notable application, a chiral COF was synthesized by first creating a precursor framework with pendant vinyl groups. jiangnan.edu.cn Subsequently, a chiral thiol derivative was grafted onto the framework via the thiol-ene reaction. The resulting chiral COF demonstrated the ability to separate racemic mixtures in gas chromatography, an application that was inaccessible to the original, unmodified framework. jiangnan.edu.cn This highlights how PSM can be used to impart highly specialized properties like chirality.
Research Findings on Thiol-Ene Functionalization
Detailed studies on the PSM of vinyl-functionalized frameworks provide insight into the reaction conditions and outcomes. The process typically involves suspending the vinyl-containing POF or COF in a suitable solvent, adding an excess of the desired thiol and a radical initiator, and applying either heat or UV irradiation.
Table 2: Representative Thiol-Ene Modification Conditions and Outcomes
| Framework | Reagent | Initiator/Conditions | Modification Efficiency | Key Outcome | Reference |
|---|---|---|---|---|---|
| Vinyl-Functionalized COF (COF-V) | 1,2-Ethanedithiol | AIBN, 60°C | High | Introduction of thiol groups for metal capture | nih.gov |
| TzDva COF | Chiral Thiol | Toluene, Reflux | Quantitative | Creation of a chiral stationary phase for GC | jiangnan.edu.cn |
Note: While Zr-MSA is a Metal-Organic Framework (MOF), the thiol-ene reaction principle is directly applicable to vinyl-functionalized COFs/POFs.
By leveraging the robust nature of the This compound building block and the efficiency of post-synthetic modification techniques like thiol-ene chemistry, a vast library of functionalized porous materials can be rationally designed and synthesized for targeted applications ranging from selective adsorption and separation to catalysis. rsc.org
Advanced Functional Materials and Applications of Tetrakis 4 Vinylphenyl Methane Derived Architectures
Applications in Gas Adsorption, Storage, and Separation Technologies
Porous organic polymers (POPs) synthesized from tetrakis(4-vinylphenyl)methane and its derivatives have emerged as promising materials for gas adsorption, storage, and separation. diva-portal.orgmdpi.com Their high surface areas, tunable pore sizes, and chemical stability make them suitable for capturing and separating various gases. diva-portal.orgmdpi.com
Adsorption Characteristics for H₂, CH₄, and CO₂
Architectures derived from this compound have been investigated for their ability to adsorb key industrial and environmental gases such as hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). The performance of these materials is often linked to their specific surface area and pore structure.
For instance, porous aromatic frameworks (PAFs) created through the cross-coupling of tetrakis(4-bromophenyl)methane (B171993), a related tetrahedral monomer, exhibit high porosity and have been studied for H₂ storage. mdpi.com Similarly, porphyrin-based microporous organic polymers (PMOPs) have shown notable uptake of CO₂, ethane, and CH₄. rsc.org One such polymer, PMOP-Si, derived from a tetraphenylsilane (B94826) core, demonstrated CO₂ uptake of up to 138.9 mg g⁻¹ at 273 K and 1 bar. rsc.org
The adsorption capacity for these gases generally follows the trend CO₂ > CH₄ > H₂, which is attributed to the larger molecular size and higher polarizability of CO₂, leading to stronger interactions with the adsorbent surface. mdpi.comnih.gov Molecular dynamics simulations on other porous materials have shown that adsorption capacity is directly correlated with pressure and inversely with temperature. mdpi.comnih.gov
Table 1: Gas Adsorption Data for Various Porous Organic Polymers
| Polymer | Gas | Adsorption Capacity (mg g⁻¹) | Conditions |
| PMOP-Si rsc.org | CO₂ | 138.9 | 273 K, 1 bar |
| PMOP-Si rsc.org | C₂H₆ | 71.0 | 273 K, 1 bar |
| PMOP-Si rsc.org | CH₄ | 14.7 | 273 K, 1 bar |
Investigations into Gas Selectivity and Breakthrough Performance
Beyond simple adsorption capacity, the selective separation of gases is a critical application for these materials. Porous organic polymers can be designed to exhibit high selectivity for certain gases over others. For example, amine-functionalized POPs show enhanced CO₂ adsorption capacities and selectivities due to the chemical interaction between the amine groups and CO₂ molecules. diva-portal.org
Breakthrough studies, which simulate real-world separation processes, have been conducted on similar porous polymer systems. For instance, certain ultra-microporous C-C bonded porous organic frameworks have demonstrated remarkable selectivity for xenon over nitrogen and carbon dioxide, indicating their potential for specialized gas separations. researchgate.net While specific breakthrough data for this compound-derived polymers is an active area of research, the performance of analogous systems highlights the promise of these materials in dynamic gas separation applications.
Catalytic Applications in Organic Transformations
The porous and stable nature of networks derived from this compound and its analogs makes them excellent supports for catalytic species. These materials can be functionalized with active sites for a variety of organic reactions.
For example, a tetrahedral core based on tetraphenylmethane (B1200815) has been used to create a polymer that supports imidazolium (B1220033) chloride moieties, which can act as organocatalysts. mdpi.com Similarly, ferrocene-containing porous organic polymers have been synthesized from monomers like 1,1'-divinylferrocene and tetrakis(4-bromophenyl)silane, demonstrating the versatility of incorporating metal centers for catalytic purposes. nih.gov These materials can facilitate reactions such as Suzuki-Miyaura coupling and nitrophenol reduction under mild conditions. acs.org The ability to create well-defined, isolated catalytic sites within a robust framework is a key advantage, preventing aggregation and deactivation of the catalyst. acs.org The development of catalysts from this compound for converting methane into more useful products like polymers is an area of ongoing research. mit.edu
Electroactive and Electrochromic Materials
The incorporation of redox-active units into polymers derived from this compound leads to materials with interesting electronic and optical properties. These properties are being explored for applications in electronic devices and smart materials.
Fabrication of Redox-Active Layer Structures
Redox-active layers can be fabricated from polymers containing this compound. These layers can undergo reversible oxidation and reduction, leading to changes in their electronic and optical properties. weizmann.ac.il Such layers can be prepared by spin-coating solutions of the functionalized monomers onto conductive substrates like ITO-glass, followed by thermal cross-linking of the vinyl groups to form a stable, insoluble film. mdpi.com The ability to form these layers is crucial for creating devices where an electrical stimulus can control the material's state. weizmann.ac.iljustia.com
Development of Electrochromic Devices
Electrochromic devices, which change color in response to an applied voltage, are a key application for these materials. researchgate.net Polymers derived from this compound can be functionalized with electrochromic and aggregation-induced emission (AIE) active units like triphenylamine (B166846) (TPA) and tetraphenylethylene (B103901) (TPE). mdpi.com
When a voltage is applied to a thin film of such a material, it can switch from a transparent or fluorescent state to a colored or non-fluorescent state. mdpi.commdpi.com For example, derivatives functionalized with terminal styryl groups have shown electrofluorochromic (EFC) properties, where their fluorescence can be quenched with applied voltage. mdpi.com These materials are promising for use in smart windows, optical displays, and other optoelectronic applications. mdpi.com
Integration into Metal-Organic Materials with Coordinated Metal Ions
The vinyl groups of this compound and its analogs serve as reactive sites for integration into larger macromolecular structures, including metal-organic materials. While direct coordination of the vinylphenyl moiety to a metal center is not typical, the core structure can be functionalized to include ligating groups. For instance, related tetraphenylmethane derivatives are utilized as building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). smolecule.comlumtec.com.twcd-bioparticles.net These frameworks are highly porous materials with applications in gas storage, catalysis, and separation. The tetrahedral geometry of the central methane unit dictates the three-dimensional structure of the resulting framework.
In a different approach, the vinylphenyl group can be incorporated into ligands that then coordinate with metal ions. This strategy allows for the creation of metal complexes with specific electronic and catalytic properties, where the vinyl group can be used for subsequent polymerization or surface attachment.
Porphyrin-Based Systems with Vinylphenyl Moieties for Electrochemical Tuning
Porphyrins are a class of macrocyclic compounds that can chelate metal ions and play crucial roles in biological processes and materials science. mdpi.com The electronic properties of porphyrins can be finely tuned by modifying their peripheral substituents. nih.gov The incorporation of vinylphenyl moieties onto the porphyrin macrocycle offers a method for such tuning and provides a handle for polymerization or surface immobilization.
A notable example is the synthesis of a cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)porphyrin that bears a 4-vinylphenyl group at a beta-pyrrolic position. cas.cz The presence of the electron-withdrawing 3-fluorophenyl groups shifts the reduction potentials of the cobalt center to more positive values. cas.cz This facilitates access to reduced cobalt species, which are important for catalytic applications like CO2 reduction, at less negative applied potentials. The vinylphenyl group in this molecule is explicitly included for surface attachment, demonstrating how this functional group can be used to integrate the catalytically active porphyrin into larger systems or onto electrode surfaces. cas.cz
Table 1: Electrochemical Data for a Porphyrin with a Vinylphenyl Moiety cas.cz
| Compound | Redox Couple | Potential (V vs. Fc/Fc+) |
|---|---|---|
| Cobalt(II) 5,10,15,20-tetrakis(3-fluorophenyl)-2-(4-vinylphenyl)porphyrin | Co(II)/Co(I) | -1.53 |
Development of High-Performance Polymeric Composites
The ability of this compound to act as a cross-linking agent makes it a valuable component in the development of high-performance polymeric composites.
The incorporation of this compound into polymer chains can significantly enhance their mechanical properties. When used as a cross-linking agent, it can connect up to four distinct polymer chains, creating a rigid three-dimensional network. lookchem.com This "super" cross-linking effect is expected to improve the impact resistance of materials like poly(vinyl chloride) in a manner analogous to other multi-functional cross-linkers such as pentaerythritol (B129877) tetramethacrylate. lookchem.com The resulting network structure can lead to polymers with increased hardness and thermal stability. encyclopedia.pub
This compound, also known as tetrastyrylmethane (TSM), is anticipated to have interesting properties in radical polymerizations. lookchem.com While polymerization of TSM alone would likely result in an intractable, infusible resin, its use at low concentrations as a cross-linking agent during the polymerization of monomers like styrene (B11656) can substantially alter the properties of the resulting polymer compared to those made with conventional bifunctional cross-linking agents. lookchem.com This allows for the creation of specialized polymer formulations with tailored network architectures.
Materials for high-frequency printed circuit boards (HF-PCBs) require low dielectric constant (Dk) and low dissipation factor (Df) to minimize signal loss and ensure signal integrity at high frequencies. nanotech-elektronik.pl Polymers derived from tetrahedral monomers are promising for these applications. For example, a microporous fluoropolymer synthesized from a tetrahedral monomer, tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane, exhibited excellent dielectric properties. researchgate.net The tetrahedral configuration of the monomer leads to the spontaneous formation of micropores in the cross-linked polymer, which contributes to the low Dk and Df values. researchgate.net This polymer demonstrated a Dk of 2.36 and a Df of 1.29 × 10⁻³ at 5 GHz, making it highly suitable as a matrix resin for HF-PCBs. researchgate.net Given the structural similarities, polymers derived from this compound could potentially be engineered to exhibit similar desirable properties for HF-PCB applications.
Table 2: Properties of a Tetrahedral Monomer-Derived Fluoropolymer for HF-PCBs researchgate.net
| Property | Value |
|---|---|
| Dielectric Constant (Dk) at 5 GHz | 2.36 |
| Dissipation Factor (Df) at 5 GHz | 1.29 × 10⁻³ |
| Water Uptake (99 °C for 72 h) | <0.08% |
| 5% Weight Loss Temperature (in N₂) | 492 °C |
Role in Specialized Polymer Formulations
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov The tetrahedral shape of molecules like this compound and its derivatives makes them interesting building blocks for creating complex, ordered structures through self-assembly. siesascs.edu.in
The analysis of the crystal structure of a related compound, tetrakis(4-iodophenyl)methane, reveals the formation of molecular networks where the tetraphenylmethane units act as nodes. rsc.org This demonstrates the principle of how such molecules can organize in the solid state. The ability of derivatives like tetrakis(4-aminophenyl)methane (B1314661) to form hydrogen bonds and engage in π-stacking interactions makes them candidates for various applications in supramolecular chemistry, where the precise recognition between molecules is key. smolecule.com The defined geometry of these tetrahedral molecules allows them to act as hosts in host-guest complexes, a fundamental concept in molecular recognition. siesascs.edu.in
Construction of Complex Molecules with Defined Tetrahedral Geometries
The tetrahedral core of tetraphenylmethane is a fundamental building block for creating larger, complex molecular structures with precise three-dimensional geometries. unizar.es Functionalized derivatives of tetraphenylmethane serve as precursors for these constructions, enabling the synthesis of materials with tailored properties. unizar.espsu.edu A particularly effective strategy involves converting tetraphenylmethane into derivatives like tetrakis(4-azidophenyl)methane, which can then be used in highly efficient "click chemistry" reactions. unizar.espsu.edu
This approach allows for the modular attachment of various functional units to the tetrahedral core. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between tetrakis(4-azidophenyl)methane and various alkynes yields tetrakistriazole products in excellent yields. psu.edunorthwestern.edu This method is compatible with a wide range of functional groups, enabling the creation of diverse molecular architectures. psu.edu Researchers have successfully synthesized novel compounds with four or even eight permanent positive charges by reacting tetrakis(4-azidophenyl)methane with specifically designed charged anchors. unizar.es These charged molecules are precursors for ionic organic frameworks (IOFs), which have potential applications in the selective separation of molecules. unizar.es
The synthesis pathway to these functional tetrahedral molecules often starts with tetraphenylmethane and proceeds through several intermediate compounds. unizar.es
Table 1: Synthesis Pathway for Functionalized Tetrahedral Molecules
| Precursor/Intermediate | Reagents | Product | Application of Product |
|---|---|---|---|
| Triphenylmethyl chloride | Aniline (B41778) | Tetraphenylmethane | Base compound for subsequent synthesis. unizar.es |
| Tetraphenylmethane | Fuming nitric acid, acetic anhydride (B1165640) | Tetrakis(4-nitrophenyl)methane (B1336605) | Intermediate for amine functionalization. unizar.es |
| Tetrakis(4-nitrophenyl)methane | Raney nickel, hydrazine (B178648) monohydrate | Tetrakis(4-aminophenyl)methane | Precursor for diazotization and azidation. unizar.es |
| Tetrakis(4-aminophenyl)methane | Sulfuric acid, sodium nitrite (B80452), sodium azide | Tetrakis(4-azidophenyl)methane | Tetrahedral core for "click chemistry" reactions. unizar.esrsc.org |
This table illustrates a common synthetic route, and specific conditions and reagents may vary based on the desired final product.
Design of Adsorbents for Specific Molecular Targets
The intrinsic porosity and high surface area of polymers derived from tetraphenylmethane and its analogues make them excellent candidates for adsorbent materials. diva-portal.org These materials, including porous organic polymers (POPs), covalent organic frameworks (COFs), and metal-organic frameworks (MOFs), leverage the rigid tetrahedral structure to create networks capable of capturing specific molecules like gases and volatile organic compounds. weizmann.ac.ilresearchgate.net
Derivatives such as tetrakis(4-bromophenyl)methane and tetrakis(4-aminophenyl)methane are key monomers in the synthesis of these porous frameworks. frontiersin.org For example, porous aromatic frameworks (PAFs) synthesized from tetrakis(4-bromophenyl)methane exhibit high physicochemical stability and large surface areas, making them effective for hydrogen, methane, and carbon dioxide adsorption. alfachemch.com Similarly, 3D porous polymers created by the polycondensation of tetrakis(4-aminophenyl)methane with linkers like pyrrole (B145914) or phenazine (B1670421) have shown significant CO₂ adsorption capacities and high selectivity for CO₂ over N₂. frontiersin.org
The performance of these adsorbents can be tuned by the choice of building blocks and synthetic method. northwestern.edu A "click-based" porous organic polymer (POP) was synthesized by reacting tetrakis(4-ethynylphenyl)methane (B1631557) with tetrakis(4-azidophenyl)methane. northwestern.edu The resulting material is amorphous, highly stable, and possesses permanent microporosity, making it attractive for gas storage applications. northwestern.edu Another strategy involves creating metal-organic materials by coordinating polypyridyl ligands derived from tetrakis(4-(2-(pyridin-4-yl)vinyl)phenyl)methane with metal ions, which are useful as adsorbents for gas separation processes. weizmann.ac.il
Table 2: Adsorption Performance of Tetraphenylmethane-Based Porous Polymers
| Polymer Name/Type | Monomers | Target Adsorbate | Adsorption Capacity | BET Surface Area (m²/g) |
|---|---|---|---|---|
| M1 Polymer | Tetrakis(4-aminophenyl)methane, pyrrole, p-formaldehyde | CO₂ | 1.85 mmol/g | 575 |
| M2 Polymer | Tetrakis(4-aminophenyl)methane, phenazine, p-formaldehyde | CO₂ | 2.10 mmol/g | 389 |
| POP C1–D1 | Tetrakis(4-ethynylphenyl)methane, tetrakis(4-azidophenyl)methane | CO₂ | ~130 cm³/g (at 273 K, 1 bar) | 1260 |
Data compiled from multiple research sources. northwestern.edufrontiersin.orgrsc.org Adsorption conditions and measurement techniques may vary between studies.
Novel Morphologies and Optical Applications
The unique structural and photophysical properties of tetraphenylmethane derivatives have led to their use in creating materials with novel morphologies and optical functions, particularly in the field of fluorescence.
Fabrication of Aggregation-Induced Emission (AIE) Fluorescent Microspheres
Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly fluorescent upon aggregation. magtech.com.cn This property is the opposite of the aggregation-caused quenching (ACQ) effect seen in many traditional dyes, making AIE materials highly valuable for applications in solid-state devices and sensors. magtech.com.cnmdpi.com
While direct fabrication of AIE microspheres solely from this compound is not extensively documented, derivatives of similar tetrahedral and multi-styrene monomers are employed to create such materials. Research has shown that tetrastyrene derivatives can act as AIE monomers in dispersion polymerization with styrene to prepare fluorescent polymer microspheres. mdpi.comresearchgate.net These microspheres emit blue fluorescence and demonstrate interesting fluorescent properties. mdpi.com The general approach involves synthesizing a fluorescent monomer with AIE characteristics and then polymerizing it, often via dispersion polymerization, to form uniform, micron-sized spherical particles. researchgate.netnih.gov
For example, AIE-active fluorescent microspheres have been successfully prepared using tetraphenylethylene (TPE) derivatives, which share a similar multi-phenyl structure. mdpi.comacs.org A TPE derivative functionalized with a vinyl group, (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene (TPEE), can be synthesized and then copolymerized to create fluorescent microspheres. mdpi.com The fluorescence intensity of these microspheres increases with the concentration of the AIE molecule, a hallmark of the AIE effect. mdpi.com This strategy allows for the creation of microspheres with tunable fluorescence, which have promising applications in areas like fluorescence-encoding and biomedical industries. nih.govmdpi.com The use of multi-vinyl monomers, such as this compound, is advantageous as a cross-linking agent, which can enhance the structural integrity and stability of the resulting polymer networks. lookchem.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetraphenylmethane |
| Tetrakis(4-nitrophenyl)methane |
| Tetrakis(4-aminophenyl)methane |
| Tetrakis(4-azidophenyl)methane |
| Tetrakis(4-bromophenyl)methane |
| Tetrakis(4-ethynylphenyl)methane |
| Tetrakis(4-(2-(pyridin-4-yl)vinyl)phenyl)methane |
| Tetrakis(4-(4-phenyl-1,2,3-triazol-1-yl)phenyl)methane |
| Tetrakis(4-aldehydephenyl)silane |
| Triphenylmethyl chloride |
| Aniline |
| Pyrrole |
| Phenazine |
| p-Formaldehyde |
| Ethynylbenzene |
| Styrene |
| Tetraphenylethylene (TPE) |
| (2-(4-Vinylphenyl)ethene-1,1,2-triyl)tribenzene (TPEE) |
| Sodium Azide |
| Sodium Nitrite |
| Sulfuric Acid |
| Raney Nickel |
| Hydrazine Monohydrate |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) |
Theoretical and Computational Investigations of Tetrakis 4 Vinylphenyl Methane Based Systems
Computational Modeling of Polymerization Reaction Kinetics and Mechanisms
The polymerization of tetrakis(4-vinylphenyl)methane, a multi-vinyl monomer, leads to the formation of a highly crosslinked, three-dimensional network. Understanding the kinetics and mechanism of this process is crucial for controlling the final material properties. Computational modeling, particularly through methods rooted in quantum chemistry and reaction rate theory, provides a molecular-level view of these complex reactions. researchgate.net
Free-radical polymerization, a common method for polymerizing vinyl monomers, involves initiation, propagation, chain transfer, and termination steps. mdpi.com For multi-vinyl monomers like T-VPM, the kinetics are complicated by the presence of multiple reactive sites. The reaction of one vinyl group leads to a pendant vinyl group on the growing polymer chain, which can then participate in further polymerization. This leads to two competing crosslinking reactions: intramolecular cyclization (forming rings within a single polymer chain) and intermolecular crosslinking (connecting different polymer chains). cardiff.ac.uk The balance between these reactions is critical in determining the final network topology. cardiff.ac.uk
First-principles calculations, such as Density Functional Theory (DFT), can be used to model the elementary reaction steps. researchgate.net These calculations can determine the activation energies for propagation, where a radical adds to a vinyl group, and for hydrogen abstraction, which can lead to chain branching. While direct kinetic modeling of T-VPM polymerization is not extensively reported, studies on similar multi-vinyl monomers like divinylbenzene (B73037) provide a framework. Kinetic models often employ systems of differential equations to track the concentrations of monomer, initiator, radicals, and polymer chains of different lengths and architectures. advancedsciencenews.com
Table 1: Key Elementary Reactions in Free-Radical Polymerization of T-VPM and Methods for Their Computational Study This table is a representative summary based on general principles of polymerization modeling and not from a single, specific study on T-VPM.
| Reaction Step | Description | Computational Method | Key Parameters Calculated |
| Initiation | Formation of primary radicals from an initiator molecule. | DFT, Ab initio methods | Bond dissociation energy of initiator, radical stability. |
| Propagation | Addition of a polymer radical to a vinyl group of a monomer. | DFT, Transition State Theory | Activation energy (Ea), rate constant (kp). |
| Intramolecular Cyclization | Reaction of a radical on a polymer chain with a pendant vinyl group on the same chain. | DFT, Molecular Dynamics | Activation energy, probability vs. intermolecular reaction. |
| Intermolecular Crosslinking | Reaction of a radical on one polymer chain with a pendant vinyl group on another chain. | DFT, Molecular Dynamics | Activation energy, influence of diffusion. |
| Chain Transfer | Transfer of a radical to a monomer, solvent, or polymer molecule. | DFT | Activation energy, chain transfer constants. |
| Termination | Combination or disproportionation of two radical species. | DFT, Kinetic Monte Carlo | Rate constant (kt), influence of radical mobility. |
Theoretical Simulations of Polymer Network Topology and Structure-Property Relationships
The arrangement of polymer chains and crosslinks, known as the network topology, dictates the macroscopic properties of the final material, such as its mechanical strength, thermal stability, and porosity. numberanalytics.com Molecular dynamics (MD) simulations are a powerful tool for modeling the formation of such networks and predicting their properties. nih.govresearchgate.net
While direct simulations of T-VPM network formation are not widely published, extensive research on hyper-crosslinked polystyrene networks offers a strong analogy. nih.govresearchgate.netresearcher.life In these simulations, a system of precursor chains (analogous to T-VPM monomers or oligomers) is first equilibrated. Then, a crosslinking algorithm is applied to form covalent bonds between reactive sites (the vinyl groups in the case of T-VPM), mimicking the polymerization process. nih.gov This can be done using both atomistic and coarse-grained models. researchgate.net
These simulations can provide detailed information about the network structure, including:
Degree of Crosslinking: The fraction of vinyl groups that have reacted.
Pore Size Distribution: The size and distribution of voids within the polymer network, which is crucial for applications like gas storage and separation.
Specific Surface Area: The total surface area of the polymer per unit mass. researchgate.net
Mechanical Properties: By applying virtual tensile or compressive strain to the simulated network, one can calculate properties like the elastic modulus. researchgate.net
Simulations of hyper-crosslinked polystyrene have shown that the elastic modulus increases with a higher degree of crosslinking. researchgate.netresearcher.life The rate of the simulated crosslinking reaction also influences the final structure; slower crosslinking can lead to networks with larger pores and lower average density. For T-VPM, its tetrahedral and rigid core structure is expected to lead to the formation of highly porous and robust networks. sci-hub.se
Table 2: Simulated Properties of Hyper-crosslinked Polystyrene Networks (Analogous to T-VPM based networks) Data is illustrative and based on findings from multiple studies on analogous systems.
| Property | Simulation Method | Key Findings | Relevance to T-VPM Networks |
| Specific Volume | Atomistic Molecular Dynamics | Corresponds well with experimental data for hyper-crosslinked polystyrene. nih.gov | Predicts the density and packing of the resulting polymer. |
| Elastic Modulus | Atomistic and Coarse-Grained MD | Increases with the concentration of the crosslinking agent. researchgate.net | Higher crosslinking from the tetra-functional T-VPM should yield mechanically robust materials. |
| Specific Surface Area | Atomistic and Coarse-Grained MD | Decreases as the number of crosslinks increases beyond a certain point. researchgate.net | Predicts the potential for high surface area, crucial for adsorption applications. |
| Pore Size Distribution | Molecular Dynamics | Dependent on the rate of the crosslinking reaction. | Allows for the tuning of porosity by controlling polymerization conditions. |
Advanced Computational Studies on Gas Adsorption in Frameworks
The porous networks formed from T-VPM are promising candidates for gas storage and separation. Computational methods, particularly Grand Canonical Monte Carlo (GCMC) simulations, are instrumental in predicting and understanding the gas adsorption behavior of these materials at a molecular level. frontiersin.orgnih.gov
GCMC simulations model the adsorption process by calculating the interactions between gas molecules (e.g., CO₂, CH₄, H₂) and the atoms of the polymer framework. These simulations can predict adsorption isotherms (the amount of gas adsorbed at different pressures), selectivity for one gas over another, and the isosteric heat of adsorption, which indicates the strength of the gas-framework interactions.
While specific GCMC studies on T-VPM-derived polymers are scarce, research on polymers from the structurally similar tetrakis(4-aminophenyl)methane (B1314661) provides direct insights. frontiersin.orgnih.gov In one study, two porous polymers were synthesized from tetrakis(4-aminophenyl)methane and computationally modeled. frontiersin.org The simulations, which used the GCMC method, revealed that the polymer with more microporosity was highly selective for CO₂. frontiersin.org The predicted adsorption capacities for CO₂, CH₄, and N₂ were in good agreement with experimental results. frontiersin.org
These computational studies highlight the importance of pore size and surface chemistry. The introduction of specific functional groups into the polymer framework can enhance interactions with certain gas molecules, thereby improving adsorption capacity and selectivity. frontiersin.org For T-VPM based polymers, the aromatic phenyl rings are expected to provide favorable interactions with polarizable gas molecules like CO₂ through quadrupole-π interactions.
Table 3: Experimental and Computational Gas Adsorption Data for a Polymer Derived from Tetrakis(4-aminophenyl)methane (M2 Polymer)
| Gas | Temperature (K) | Experimental Adsorption Capacity (mmol/g) | Notes |
| CO₂ | 273 | 2.10 | frontiersin.orgnih.gov |
| CO₂ | 298 | 1.41 | frontiersin.orgnih.gov |
| CH₄ | 298 | 0.44 | frontiersin.orgnih.gov |
| N₂ | 298 | 0.050 | frontiersin.orgnih.gov |
| H₂ | 77 | 0.8 wt% | frontiersin.org |
The GCMC simulations for this system showed that the presence of considerable microporosity in the M2 polymer makes it highly selective to CO₂. frontiersin.org
Quantum Chemical Calculations for Electronic and Electrochemical Properties of Electroactive Systems
The tetraphenylmethane (B1200815) core of T-VPM can be incorporated into electroactive polymers, where the electronic and electrochemical properties are of primary interest. Quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT), are essential for understanding the electronic structure and predicting the properties of these materials. researchgate.netresearchgate.net
These methods can calculate key electronic parameters, including:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital determine the material's ionization potential, electron affinity, and electrochemical band gap. researchgate.net
Electronic Transitions: TD-DFT can predict the UV-visible absorption spectra of the molecules, corresponding to electronic excitations from occupied to unoccupied orbitals.
Charge Distribution and Electrostatic Potential: These calculations reveal how charge is distributed across the molecule and can predict sites susceptible to electrophilic or nucleophilic attack.
For electroactive systems based on T-VPM, the vinyl groups can be polymerized to form a non-conjugated, insulating scaffold, while the tetraphenylmethane core can be functionalized with redox-active groups like triphenylamine (B166846). The tetrahedral structure helps to prevent π-π stacking, which can lead to amorphous materials with stable glass phases and good film-forming properties.
Studies on related tetraphenylmethane derivatives containing electroactive units have shown that the tetrahedral geometry effectively isolates the chromophores, influencing their photophysical and electrochemical behavior. researchgate.net For instance, cyclic voltammetry experiments, often correlated with DFT calculations, can determine the oxidation and reduction potentials of these materials, which is crucial for their application in electronic devices like organic light-emitting diodes (OLEDs) or as electrochromic materials. mdpi.com
Table 4: Key Electronic Properties Calculable via Quantum Chemistry and Their Significance This table is a representative summary of what can be calculated and is not based on a single specific study of T-VPM.
| Calculated Property | Computational Method | Significance for Electroactive Systems |
| HOMO Energy Level | DFT | Relates to the oxidation potential and hole-injection capability. mdpi.com |
| LUMO Energy Level | DFT | Relates to the reduction potential and electron-injection capability. mdpi.com |
| HOMO-LUMO Gap | DFT | Correlates with the electrochemical and optical band gap. researchgate.net |
| Absorption Spectrum | TD-DFT | Predicts the color and light-harvesting properties of the material. researchgate.net |
| Ionization Potential | DFT | Energy required to remove an electron; relates to stability. |
| Electron Affinity | DFT | Energy released when an electron is added; relates to electron-accepting ability. |
Future Research Directions and Emerging Paradigms for Tetrakis 4 Vinylphenyl Methane Chemistry
Innovations in Green Synthetic Methodologies for Tetrakis(4-vinylphenyl)methane and its Derivatives
The traditional synthesis of T4VPM often involves multiple steps with potentially hazardous reagents and solvents. lookchem.com A key area of future research is the development of greener, more sustainable synthetic routes. This includes exploring enzymatic catalysis, microwave-assisted synthesis, and solvent-free reaction conditions to minimize environmental impact and improve efficiency. scirp.org For instance, replacing toxic solvents like carbon tetrachloride with greener alternatives is a critical step. lookchem.comscirp.org The development of one-pot syntheses from readily available starting materials would also represent a significant advancement. Research into the eco-friendly synthesis of related calixarene (B151959) compounds, which also serve as scaffolds for complex molecular architectures, highlights the potential for developing cleaner methods for T4VPM production. scirp.org
Exploration of Novel Polymerization Mechanisms and Architectures
The four vinyl groups of T4VPM make it an ideal cross-linking agent in radical polymerizations. lookchem.com Future research will likely focus on exploring more controlled polymerization techniques to create well-defined network structures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for example, has been used with multi-vinyl cross-linkers to create hierarchically porous polymers. rsc.org Applying such controlled radical polymerization methods to T4VPM could allow for precise control over the polymer architecture, leading to materials with tailored pore sizes and functionalities. Further exploration into living polymerization techniques will enable the synthesis of complex architectures like star polymers and dendritic structures with a T4VPM core.
Integration of this compound in Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, leading to materials with enhanced thermal stability, mechanical strength, and novel electronic or optical properties. T4VPM can serve as a versatile organic linker in the synthesis of these hybrid materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). chemscene.comsigmaaldrich.comcd-bioparticles.net The vinyl groups of T4VPM can be post-synthetically modified or used as anchor points for growing inorganic nanoparticles within the polymer matrix. Future research will focus on the synthesis of novel T4VPM-based hybrid materials with tailored porosity and functionality for applications in catalysis, gas storage, and separation. researchgate.net The development of new synthetic strategies to create these hybrid materials, including solvothermal and microwave-assisted methods, will be crucial. sigmaaldrich.com
Advanced Applications in Energy Storage, Conversion, and Catalysis
The unique properties of polymers derived from T4VPM make them promising candidates for energy-related applications. Their high surface area and porous nature are advantageous for energy storage devices like batteries and supercapacitors, where they can serve as electrode materials or as components of the separator membrane. In the realm of energy conversion, T4VPM-based materials can be used to support catalysts for processes like artificial photosynthesis or to create membranes for fuel cells. cas.cz The development of T4VPM-containing hole-transport layers is also a promising avenue for improving the efficiency and stability of perovskite solar cells. nrel.govrsc.org Future research will aim to optimize the performance of these materials by fine-tuning their chemical composition and morphology.
Exploration of New Application Domains in Sensing and Environmental Remediation
The porous and functionalizable nature of T4VPM-based polymers makes them highly suitable for applications in chemical sensing and environmental remediation. These materials can be designed to selectively adsorb pollutants from water or air. jmb.or.kr For instance, MOFs constructed with T4VPM-like linkers have shown promise for the removal of heavy metal ions from aqueous solutions. mdpi.com Furthermore, the incorporation of specific recognition elements into the polymer network can lead to highly sensitive and selective chemical sensors. Future research will explore the development of T4VPM-based materials for detecting a wide range of analytes and for the remediation of various environmental contaminants, including petroleum hydrocarbons and greenhouse gases like methane (B114726). jmb.or.kr
Scalability and Industrial Implementation Challenges
While T4VPM holds great promise for a variety of applications, its widespread industrial use is currently limited by challenges in scalability and cost-effective production. The multi-step synthesis of T4VPM can be complex and expensive. lookchem.com Overcoming these hurdles will require the development of more efficient and scalable synthetic routes, as discussed in the context of green chemistry. Furthermore, the processing of highly cross-linked polymers derived from T4VPM can be challenging. Future research will need to address these processability issues to enable the fabrication of T4VPM-based materials into useful forms, such as membranes, coatings, and monoliths, on an industrial scale.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm vinyl proton signals (δ 5.2–6.8 ppm) and aromatic resonance splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (424.58 g/mol) and detect oligomerization byproducts .
- Elemental Analysis : Validate C:H ratios (C₃₃H₂₈) with <0.3% deviation .
- X-ray Crystallography : Resolve spatial arrangement, though crystallization challenges due to nonplanar geometry may require slow vapor diffusion with dichloromethane/hexane .
How does this compound enhance the flexibility and functionality of porous covalent organic frameworks (COFs)?
Advanced Research Question
The tetrahedral geometry and vinyl groups enable dynamic COF architectures:
- 3D Network Formation : Acts as a tetrahedral node in Boronate Ester-Linked COFs , creating interconnected pores (e.g., 1.8–2.2 nm diameter) .
- Photoisomerization : Under UV light, vinyl groups undergo E⇋Z isomerization, modulating pore size and gas adsorption (e.g., CO₂ uptake increases by 15% post-irradiation) .
- Gas Storage : Flexible frameworks exhibit tunable N₂/CO₂ selectivity (1:3.5 to 1:5.2) via strain-induced pore distortion .
What experimental design considerations are critical when using this compound as a crosslinker in polymer monoliths?
Advanced Research Question
In high-performance liquid chromatography (HPLC) columns, the compound’s four vinyl groups enable robust crosslinking:
- Monomer Ratio : Optimal at 1:4 (crosslinker:divinylbenzene) to balance rigidity and permeability .
- Porogen Selection : Use cyclohexanol/dodecanol (3:1) to achieve 50–100 nm pore sizes, enhancing flow rates without sacrificing surface area .
- Thermal Initiation : Polymerize at 60°C with AIBN initiator (1 wt%) for uniform network formation. Post-polymerization etching with THF removes unreacted monomers .
How can researchers resolve contradictions in reported crystal packing data for halo-substituted tetraphenylmethane derivatives?
Advanced Research Question
this compound analogues (e.g., iodophenyl or bromophenyl derivatives) exhibit columnar packing discrepancies:
- Synthon Analysis : I···I or Br···Br halogen bonding (3.5–4.0 Å) dictates supramolecular networks. For iodophenyl derivatives, I···Ph interactions (3.3 Å) disrupt centrosymmetry .
- Space Group Validation : Use single-crystal XRD to distinguish P4₃ (nonpolar) vs. P2₁/c (centrosymmetric) symmetries, which are sensitive to substituent electronic effects .
- Computational Modeling : DFT calculations (e.g., Hirshfeld surface analysis) quantify interaction energies and predict packing motifs .
What comparative advantages does this compound offer over structurally similar crosslinkers in photoluminescent materials?
Advanced Research Question
Compared to tetrakis(4-cyanophenyl)methane or adamantane-based ligands:
- Electronic Effects : Vinyl groups provide π-conjugation pathways, enhancing exciton migration efficiency (PLQY = 0.42 vs. 0.28 for cyanophenyl analogues) .
- Solubility : Benign solubility in THF and DMF facilitates solution processing, unlike adamantane derivatives requiring harsh solvents .
- Thermal Stability : Decomposition onset at 320°C (TGA) outperforms methylene-bridged ligands (250°C) in high-temperature applications .
How do reaction conditions influence the regioselectivity of post-synthetic modifications on this compound?
Advanced Research Question
Vinyl groups undergo site-specific reactions:
- Epoxidation : Use mCPBA in CH₂Cl₂ at 0°C to selectively functionalize terminal vinyls (90% yield) without affecting internal bonds .
- Thiol-Ene Click Chemistry : UV-initiated thiol addition (365 nm, 2 h) achieves >85% conversion with dithiols (e.g., 1,2-ethanedithiol) for hydrogel networks .
- Controlled Radical Polymerization : ATRP with ethyl α-bromophenylacetate initiator produces star-shaped polymers (Đ = 1.12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
